molecular formula C12H11N3O4S B5662345 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide

2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B5662345
M. Wt: 293.30 g/mol
InChI Key: LDTGCYGZKXQZTL-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a chemical compound with a complex structure that includes a methoxy group, a nitrophenyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-nitroaniline with 2-bromoacetylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 4-nitroaniline, 2-bromoacetylthiazole

    Reagents: Potassium carbonate, DMF

    Conditions: Elevated temperature, typically around 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, depending on the desired substitution

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted thiazole derivatives

Scientific Research Applications

2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring can also interact with biological molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2-nitroaniline
  • 2-methoxy-4-nitrophenyl isothiocyanate
  • 2-methoxy-4-nitrobenzoic acid

Uniqueness

2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both a thiazole ring and a nitrophenyl group, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

2-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4S/c1-19-6-11(16)14-12-13-10(7-20-12)8-2-4-9(5-3-8)15(17)18/h2-5,7H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTGCYGZKXQZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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